molecular formula C8H8N2O3 B8726711 3-Nitro-7,8-dihydro-5H-pyrano[4,3-B]pyridine

3-Nitro-7,8-dihydro-5H-pyrano[4,3-B]pyridine

Cat. No. B8726711
M. Wt: 180.16 g/mol
InChI Key: RRQVHWNQYYFQPN-UHFFFAOYSA-N
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Patent
US05866579

Procedure details

A mixture of 1-methyl-3,5-dinitro-2-pyridone (0.8 g, 4 mmol), tetrahydro-4H-pyran-4-one (0.4 g, 4 mmol) and ammonia solution in methanol (2.0M, 40 mL) was refluxed for 4 h. The solvent was removed in vacuo and the residue was dissolved in ethyl acetate. The soluble portion was flash chromatocraphed over silica gel (eluent: 90:10 v/v ethyl acetate-hexane) to give a yellow solid (O.376 g, 52% yield).
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[N:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[C:4]([N+]([O-])=O)[C:3]1=O.[O:15]1[CH2:20]CC(=O)[CH2:17][CH2:16]1.N>CO>[N+:8]([C:6]1[CH:7]=[N:2][C:3]2[CH2:17][CH2:16][O:15][CH2:20][C:4]=2[CH:5]=1)([O-:10])=[O:9]

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
CN1C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])=O
Name
Quantity
0.4 g
Type
reactant
Smiles
O1CCC(CC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl acetate
CUSTOM
Type
CUSTOM
Details
to give a yellow solid (O

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C=1C=NC=2CCOCC2C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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